

Spectroscopic Characterization of 4-(Cyclopropylmethyl)piperazin-2-one: A Technical Guide

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Compound of Interest

Compound Name:	4-(Cyclopropylmethyl)piperazin-2-one
CAS No.:	2034375-97-6
Cat. No.:	B2640836

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This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, **4-(Cyclopropylmethyl)piperazin-2-one**. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this molecule. The insights and protocols herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.

Introduction

4-(Cyclopropylmethyl)piperazin-2-one is a substituted piperazinone derivative of significant interest in medicinal chemistry due to the prevalence of the piperazine scaffold in numerous pharmaceuticals.^{[1][2]} The incorporation of a cyclopropylmethyl group introduces unique conformational constraints and lipophilicity that can influence its pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation and characterization are

paramount for its development as a potential therapeutic agent. This guide offers a detailed analysis of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds.[1] The following sections detail the predicted proton (^1H) and carbon- 13 (^{13}C) NMR spectra for **4-(Cyclopropylmethyl)piperazin-2-one**, providing insights into the chemical environment of each nucleus.

^1H NMR Spectroscopy

The proton NMR spectrum of **4-(Cyclopropylmethyl)piperazin-2-one** is expected to exhibit distinct signals corresponding to the protons of the piperazinone ring, the cyclopropylmethyl substituent, and the amide N-H proton.

Table 1: Predicted ^1H NMR Data for **4-(Cyclopropylmethyl)piperazin-2-one**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.5	br s	1H	NH
~ 3.8 - 4.1	s	2H	$\text{CH}_2\text{-C=O}$
~ 2.8 - 3.0	t	2H	$\text{CH}_2\text{-N}$
~ 2.6 - 2.8	t	2H	$\text{CH}_2\text{-N}$
~ 2.3 - 2.5	d	2H	N- $\text{CH}_2\text{-cyclopropyl}$
~ 0.8 - 1.0	m	1H	CH-cyclopropyl
~ 0.4 - 0.6	m	2H	$\text{CH}_2\text{-cyclopropyl}$
~ 0.1 - 0.3	m	2H	$\text{CH}_2\text{-cyclopropyl}$

The broad singlet for the amide proton is characteristic and its chemical shift can be solvent-dependent. The protons on the piperazinone ring are expected to appear as triplets due to coupling with adjacent methylene groups. The methylene protons of the cyclopropylmethyl

group will present as a doublet, coupling with the cyclopropyl methine proton. The cyclopropyl protons themselves will exhibit complex multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for **4-(Cyclopropylmethyl)piperazin-2-one**

Chemical Shift (δ, ppm)	Assignment
~ 167	C=O
~ 60	N-CH ₂ -cyclopropyl
~ 55	CH ₂ -N
~ 50	CH ₂ -N
~ 45	CH ₂ -C=O
~ 10	CH-cyclopropyl
~ 4	CH ₂ -cyclopropyl

The carbonyl carbon of the amide is expected to be the most downfield signal. The carbons of the piperazinone ring and the cyclopropylmethyl group will appear at characteristic chemical shifts.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.^[1]

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of **4-(Cyclopropylmethyl)piperazin-2-one** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to 0.00 ppm.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ^1H spectrum due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Data Analysis:** Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ^1H and ^{13}C spectra to the corresponding atoms in the molecule.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **4-(Cyclopropylmethyl)piperazin-2-one** is expected to show characteristic absorption bands for the amide and amine functional groups.

Table 3: Predicted IR Absorption Bands for **4-(Cyclopropylmethyl)piperazin-2-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3200 - 3400	Medium, Broad	N-H Stretch (Amide)
~ 2950 - 2850	Strong	C-H Stretch (Aliphatic)
~ 1650	Strong	C=O Stretch (Amide I)
~ 1550	Medium	N-H Bend (Amide II)
~ 1100 - 1000	Medium	C-N Stretch

The presence of a strong absorption band around 1650 cm⁻¹ is a clear indicator of the amide carbonyl group. The N-H stretching vibration will appear as a broad band, characteristic of hydrogen-bonded amides.

Experimental Protocol: IR Analysis

Step-by-Step Methodology:

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- **Background Spectrum:** Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate to subtract any atmospheric or substrate absorptions.
- **Sample Spectrum:** Place the prepared sample in the spectrometer and acquire the IR spectrum.
- **Data Analysis:** Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies, intensities, and shapes.

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For **4-(Cyclopropylmethyl)piperazin-2-one** (Molecular Formula: $C_8H_{14}N_2O$), the expected molecular weight is approximately 154.21 g/mol. In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at m/z 154.

Common Fragmentation Pathways:

The fragmentation of piperazinone derivatives is influenced by the substitution pattern.^[1] Common fragmentation pathways involve the cleavage of the piperazine ring and the loss of substituents.

Table 4: Predicted Key Fragments in the Mass Spectrum of **4-(Cyclopropylmethyl)piperazin-2-one**

m/z	Proposed Fragment
154	$[M]^+$ (Molecular Ion)
99	$[M - C_4H_5]^+$ (Loss of cyclopropylmethyl radical)
84	$[\text{Piperazin-2-one}]^+$ fragment
55	$[C_4H_5]^+$ (Cyclopropylmethyl cation)

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like **4-(Cyclopropylmethyl)piperazin-2-one**.^[1]

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve a small amount of the compound in a volatile solvent such as methanol or acetonitrile.
- **GC Separation:**

- Injector: Set the injector temperature to ensure efficient vaporization (e.g., 250°C).
- Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS).
- Oven Program: Implement a temperature gradient to separate the components of the sample.
- MS Detection:
 - Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
- Data Analysis: Identify the peak corresponding to **4-(Cyclopropylmethyl)piperazin-2-one** in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight and identify characteristic fragment ions.

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted NMR, IR, and MS data, provides a robust framework for the characterization of **4-(Cyclopropylmethyl)piperazin-2-one**. The detailed experimental protocols offer a standardized approach for obtaining high-quality data, ensuring reproducibility and reliability in research and development settings. This technical guide serves as an essential resource for scientists working on the synthesis, purification, and application of this and related piperazinone derivatives.

References

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